REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9]/[C:10](/[C:13]([CH3:15])=O)=[N:11]\[OH:12].Cl.[OH-].[Na+]>C(O)(=O)C>[CH3:9][C:10]1[N+:11]([O-:12])=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[O:8][C:13]=1[CH3:15] |f:3.4|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
476 g
|
Type
|
reactant
|
Smiles
|
C/C(=N\O)/C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
At room temperature, the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 1 L of water and 1 L of diisopropylether
|
Type
|
DISSOLUTION
|
Details
|
The obtained crystals were dissolved in 3 L of chloroform
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried with 200 g of anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
3 L of IPE was added to the residue
|
Type
|
CUSTOM
|
Details
|
to be crystallized
|
Type
|
CUSTOM
|
Details
|
the crystal was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C. for 1 hour
|
Duration
|
1 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1[N+](=C(OC1C)C1=CC=CC=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |